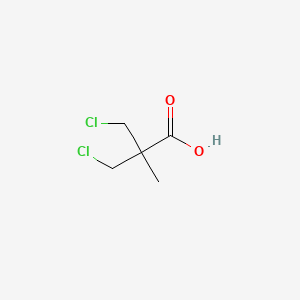
3,3'-Dichloropivalic acid
Cat. No. B1604765
Key on ui cas rn:
67329-11-7
M. Wt: 171.02 g/mol
InChI Key: DDSPBKFTRPWDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05705456
Procedure details


DMF (1 drop) was added to a solution of 2,2-bis(chloromethyl)propanoic acid (1.4 g) in DCM (1.5 ml), the solution was cooled to 0° C. and oxalyl chloride (0.75 ml) added. After gas evolution had stopped the mixture was concentrated in vacuo to give the sub-title compound as a yellow oil (1.51 g) which was used directly in the next step.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:8][Cl:9])([CH3:7])[C:4](O)=[O:5].C(Cl)(=O)C([Cl:13])=O>CN(C=O)C.C(Cl)Cl>[Cl:1][CH2:2][C:3]([CH2:8][Cl:9])([CH3:7])[C:4]([Cl:13])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C(=O)O)(C)CCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(C(=O)Cl)(C)CCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.51 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

